molecular formula C13H13N3 B1282115 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile CAS No. 54329-29-2

2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1282115
CAS No.: 54329-29-2
M. Wt: 211.26 g/mol
InChI Key: FGDJNHMAJYGPOM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C13H13N3. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with substituted benzaldehydes in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. The presence of both amino and nitrile groups provides versatility in chemical reactions and potential biological activities. Its derivatives have shown promising results in various research fields, making it a valuable compound for further study .

Properties

IUPAC Name

2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJNHMAJYGPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515118
Record name 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54329-29-2
Record name 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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